MAX-40279

FLT3 inhibition acute myeloid leukemia kinase inhibitor potency

Select MAX-40279 to overcome FLT3 inhibitor resistance in AML research. Unlike quizartinib or gilteritinib, MAX-40279 co-inhibits FGFR pathways that drive stromal-mediated relapse, while retaining 0.2 nM potency against the D835Y gatekeeper mutation that renders single-target agents ineffective. Its unique bone marrow accumulation ensures relevant target engagement at the primary disease site. Ideal for in vivo xenograft models (58–106% TGI) and co-culture systems investigating microenvironment-driven resistance.

Molecular Formula C22H23FN6OS
Molecular Weight 438.5 g/mol
CAS No. 2070931-57-4
Cat. No. B10815442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAX-40279
CAS2070931-57-4
Molecular FormulaC22H23FN6OS
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC
InChIInChI=1S/C22H23FN6OS/c1-13-20(17-4-3-14(23)9-18(17)30-2)21-19(31-13)11-25-22(28-21)27-15-10-26-29(12-15)16-5-7-24-8-6-16/h3-4,9-12,16,24H,5-8H2,1-2H3,(H,25,27,28)
InChIKeyAVIOBQFPAGEICQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAX-40279 (CAS 2070931-57-4) Dual FLT3/FGFR Inhibitor for FLT3-Mutant AML and Solid Tumor Research


MAX-40279 (also known as nefextinib) is an orally bioavailable small molecule designed as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR) kinases [1]. It retains potent inhibitory activity against FLT3 internal tandem duplication (FLT3-ITD) mutants and demonstrates significant activity against the FLT3 D835Y gatekeeper mutation, a common mechanism of acquired resistance to earlier FLT3 inhibitors such as quizartinib and sorafenib . The compound exhibits favorable oral bioavailability and a unique pharmacokinetic profile characterized by elevated drug accumulation in the bone marrow, the primary site of leukemic cell proliferation [2].

Why MAX-40279 Cannot Be Substituted with Other FLT3 Inhibitors in FLT3-Mutant AML and Resistance Models


Generic substitution among FLT3-targeted agents is not feasible due to MAX-40279's distinct dual kinase inhibition profile and its ability to target the bone marrow microenvironment. Unlike single-target FLT3 inhibitors such as quizartinib or gilteritinib, MAX-40279 co-inhibits FGFR, a pathway implicated in stromal-mediated resistance and disease relapse [1]. Furthermore, MAX-40279 maintains sub-nanomolar potency against the FLT3 D835Y mutant, a variant that renders quizartinib and sorafenib ineffective . The compound's preferential accumulation in bone marrow relative to plasma—a characteristic not reported for clinically approved FLT3 inhibitors—further distinguishes its pharmacological profile and supports its selection for AML research where bone marrow drug exposure is critical [1].

MAX-40279 Quantitative Differentiation from Comparator FLT3 Inhibitors: IC50, Mutant Activity, Bone Marrow Exposure, and Oral Bioavailability


MAX-40279 Potency Against FLT3-ITD and Wild-Type FLT3 Compared to Quizartinib and Gilteritinib

MAX-40279 exhibits sub-nanomolar inhibitory potency against both wild-type FLT3 and the FLT3-ITD mutant, with IC50 values that are comparable to or surpass those of clinically approved FLT3 inhibitors. Against FLT3-ITD, MAX-40279 shows an IC50 of 0.34 nM [1], whereas quizartinib demonstrates an IC50 of 1.1 nM and gilteritinib exhibits an IC50 of 0.29 nM . Against wild-type FLT3, MAX-40279 achieves an IC50 of 0.28 nM [1], compared to quizartinib's 4.2 nM . This indicates that MAX-40279 is approximately 15-fold more potent than quizartinib on wild-type FLT3 and maintains similar potency to gilteritinib on FLT3-ITD.

FLT3 inhibition acute myeloid leukemia kinase inhibitor potency

MAX-40279 Overcomes Quizartinib Resistance via FLT3 D835Y Mutant Inhibition

MAX-40279 retains potent inhibitory activity against the FLT3 D835Y gatekeeper mutant, a common cause of acquired resistance to quizartinib and sorafenib. MAX-40279 demonstrates an IC50 of 0.2 nM against FLT3 D835Y [1], in stark contrast to quizartinib, which shows an IC50 of approximately 2,089 nM against this mutant—a >10,000-fold reduction in potency [2]. This differential activity supports the use of MAX-40279 in research models of FLT3 inhibitor resistance and in evaluating second-line therapeutic strategies.

FLT3 D835Y quizartinib resistance gatekeeper mutation

MAX-40279 Dual FLT3/FGFR Inhibition: Superior FGFR Activity Compared to Single-Target FLT3 Inhibitors

MAX-40279 is characterized as a dual FLT3/FGFR inhibitor, with preclinical studies reporting 'superior FGFR inhibitory activity' relative to other FLT3-targeted agents [1]. While specific FGFR IC50 values are not publicly disclosed, the dual targeting of FLT3 and FGFR is mechanistically significant: FLT3-ITD AML patients treated with the FLT3 inhibitor AC220 (quizartinib) develop increased FGF2 expression in marrow stromal cells, which peaks prior to clinical relapse, indicating that FGFR pathway activation contributes to resistance [1]. MAX-40279 was specifically designed to co-inhibit FGFR to address this stromal-mediated resistance mechanism, a feature absent in single-target FLT3 inhibitors like quizartinib and gilteritinib [2].

FGFR inhibition dual kinase inhibitor bone marrow stroma

MAX-40279 Bone Marrow Accumulation: Higher Drug Concentration in Bone Marrow than Plasma

In preclinical pharmacokinetic studies conducted in Sprague-Dawley rats, MAX-40279 demonstrated a significantly higher drug concentration in bone marrow compared to plasma [1]. This preferential accumulation in the bone marrow compartment—the primary site of leukemic cell proliferation in AML—is a unique pharmacological feature not reported for clinically approved FLT3 inhibitors such as quizartinib or gilteritinib. The exact bone marrow-to-plasma ratio is not publicly disclosed, but the finding is consistently reported as 'much higher drug concentration in bone marrow than in plasma' [1] and as 'excellent drug concentration in the bone marrow' in subsequent summaries [2].

pharmacokinetics bone marrow exposure tissue distribution

MAX-40279 Oral Bioavailability Enables Convenient In Vivo Dosing in AML Xenograft Models

MAX-40279 is orally bioavailable and has demonstrated significant tumor growth inhibition in AML xenograft models. In the MV4-11 xenograft model (FLT3-ITD positive) and the KG-1 xenograft model (FGFR1-FGFR1 QP fusion), MAX-40279 inhibited tumor growth by 58% to 106% without causing significant body weight loss [1]. This oral bioavailability simplifies repeated dosing in long-term in vivo experiments compared to compounds that require intraperitoneal or intravenous administration. In contrast, while gilteritinib and quizartinib are also orally bioavailable, MAX-40279's efficacy in both FLT3-driven and FGFR-driven xenograft models underscores its dual-target advantage.

oral bioavailability xenograft in vivo efficacy

MAX-40279 (CAS 2070931-57-4) Application Scenarios in FLT3-Mutant AML Research, Resistance Modeling, and FGFR-Driven Cancer Studies


Investigating FLT3 Inhibitor Resistance Mechanisms in AML

MAX-40279 is uniquely suited for studying acquired resistance to FLT3 inhibitors due to its retained sub-nanomolar potency against the FLT3 D835Y gatekeeper mutant (IC50 = 0.2 nM) [1], a mutation that renders quizartinib (IC50 = 2,089 nM) and sorafenib ineffective. Researchers modeling relapse following FLT3 inhibitor therapy can employ MAX-40279 as a control compound that overcomes this specific resistance mechanism, enabling evaluation of next-generation therapeutic strategies [2].

Evaluating Dual FLT3/FGFR Inhibition in Bone Marrow Stromal Co-Culture Models

The dual FLT3/FGFR inhibitory activity of MAX-40279 makes it an ideal tool for investigating the role of FGFR-mediated stromal protection in AML [1]. In co-culture systems where bone marrow stromal cells secrete FGF2 to promote leukemic cell survival, MAX-40279 can be used to simultaneously inhibit both the tumor-intrinsic FLT3 signal and the microenvironment-derived FGFR signal, a combined blockade not achievable with single-target FLT3 inhibitors like quizartinib or gilteritinib [2].

In Vivo AML Xenograft Studies Requiring Oral Dosing and Bone Marrow Penetration

For in vivo efficacy studies in FLT3-ITD positive (MV4-11) or FGFR1-fusion (KG-1) xenograft models, MAX-40279 offers oral bioavailability and preferential bone marrow accumulation [1]. The compound has demonstrated tumor growth inhibition of 58% to 106% in these models without significant toxicity [1]. Its elevated bone marrow concentration relative to plasma supports its use in experiments where achieving high local drug levels at the disease site is critical for observing target-mediated effects [2].

Comparative Pharmacology Studies Against Clinical FLT3 Inhibitors

MAX-40279 serves as a valuable comparator in studies benchmarking the potency, selectivity, and resistance profiles of novel FLT3 or FGFR inhibitors. With well-characterized IC50 values against FLT3-WT (0.28 nM), FLT3-ITD (0.34 nM), and FLT3 D835Y (0.2 nM) [1], MAX-40279 provides a reproducible reference point for cross-study comparisons, particularly when assessing compounds intended to overcome quizartinib-resistant D835Y mutations or those targeting the bone marrow microenvironment via dual kinase inhibition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAX-40279

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.